molecular formula C20H13BrClN3 B11687836 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine

6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine

Cat. No.: B11687836
M. Wt: 410.7 g/mol
InChI Key: HWXZGRDHCICWFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile, 4-chloroaniline, and bromobenzene.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving 2-aminobenzonitrile and 4-chloroaniline under acidic conditions.

    Bromination: The bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Chemical Reactions Analysis

6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK).

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: In chemistry, the compound is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine involves the inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: Gefitinib is a well-known EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Erlotinib is another EGFR inhibitor with a similar mechanism of action.

Properties

Molecular Formula

C20H13BrClN3

Molecular Weight

410.7 g/mol

IUPAC Name

6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine

InChI

InChI=1S/C20H13BrClN3/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-16-9-7-15(22)8-10-16/h1-12H,(H,23,24,25)

InChI Key

HWXZGRDHCICWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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